4-(3,4-Dibromophenyl)piperidine
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Overview
Description
4-(3,4-Dibromophenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of bromine atoms on the phenyl ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dibromophenyl)piperidine typically involves the bromination of a phenylpiperidine precursor. One common method is to start with 4-phenylpiperidine and introduce bromine atoms at the 3 and 4 positions of the phenyl ring using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dibromophenyl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylpiperidines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
4-(3,4-Dibromophenyl)piperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(3,4-Dibromophenyl)piperidine involves its interaction with specific molecular targets. The bromine atoms on the phenyl ring can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylpiperidine: A similar compound with only one bromine atom on the phenyl ring.
3,4-Dichlorophenylpiperidine: A compound with chlorine atoms instead of bromine.
4-(3,4-Difluorophenyl)piperidine: A compound with fluorine atoms on the phenyl ring.
Uniqueness
4-(3,4-Dibromophenyl)piperidine is unique due to the presence of two bromine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The bromine atoms can enhance the compound’s lipophilicity and binding affinity to certain molecular targets, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H13Br2N |
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Molecular Weight |
319.04 g/mol |
IUPAC Name |
4-(3,4-dibromophenyl)piperidine |
InChI |
InChI=1S/C11H13Br2N/c12-10-2-1-9(7-11(10)13)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 |
InChI Key |
XROMCXGCYFJMHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC(=C(C=C2)Br)Br |
Origin of Product |
United States |
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